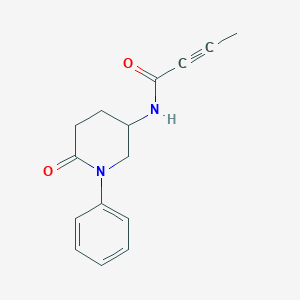

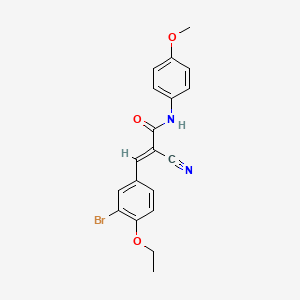

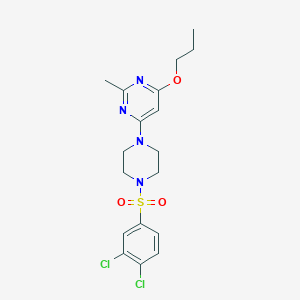

![molecular formula C23H14N2O3S B2674809 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-84-4](/img/structure/B2674809.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that has been studied for its potential anticancer activity . It is one of the thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives that were synthesized and tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves a series of chemical reactions. The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed using various analytical techniques, including elemental analysis, IR spectroscopy, (1)H NMR, (13)C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and require careful control of conditions. The reactions involve the use of various reagents and catalysts, and the products are characterized by a variety of analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives are determined by their molecular structure and the nature of the chemical bonds within the molecules. These properties can be analyzed using a variety of techniques, including spectroscopy and chromatography .科学的研究の応用

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide and its analogs, have been synthesized and investigated for their ability to detect cyanide anions. These compounds exhibit planar structures, facilitating cyanide recognition through Michael addition reactions. Specifically, certain derivatives can undergo a color change from yellow to colorless upon cyanide addition, with a complete quenching of green fluorescence, observable by the naked eye. This property is crucial for developing sensitive and selective chemosensors for environmental and biological monitoring of cyanide ions (Wang et al., 2015).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activities against various pathogenic bacterial and fungal strains. These findings highlight the potential of these derivatives as lead compounds for developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Raval et al., 2012), (Incerti et al., 2017).

Antioxidant and Antibacterial Agents

The design, synthesis, and evaluation of this compound derivatives have revealed compounds with promising antioxidant and antibacterial potential. Through docking studies targeting specific proteins, certain derivatives have shown good efficacy in DPPH and H2O2 radical scavenging assays, along with antibacterial activity against key bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies suggest the applicability of these compounds in treating oxidative stress-related conditions and bacterial infections (Gadhave et al., 2022).

作用機序

The mechanism of action of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives is related to their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . This enzyme plays a key role in the metabolism of certain lipids, and its inhibition can have significant effects on cellular processes.

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-21(17)29-23/h1-13H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPFZOQITXLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

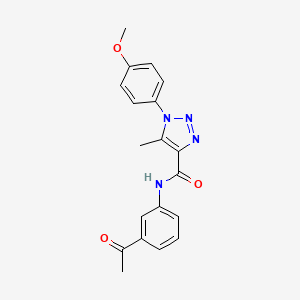

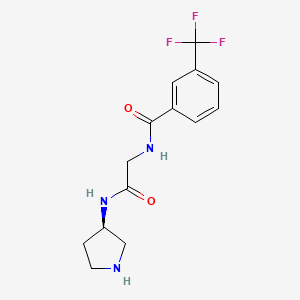

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

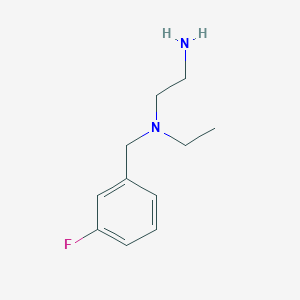

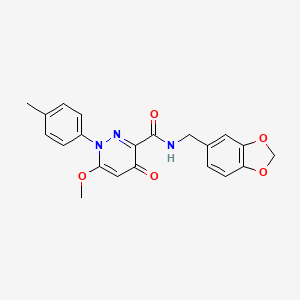

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)

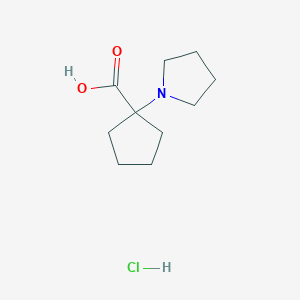

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)

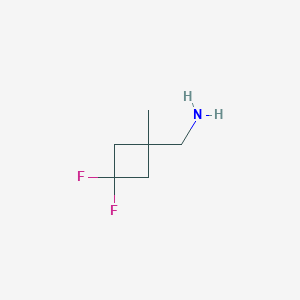

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)